
Methyl 9-(o-propylphenyl)nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Cassiaside C wird typischerweise aus den Samen von Cassia tora gewonnen. Der Extraktionsprozess umfasst mehrere Schritte, darunter Lösungsmittelextraktion, Reinigung und Isolierung . Die Verbindung kann auch durch chemische Reaktionen unter Verwendung von Naphthopyron-Derivaten synthetisiert werden, obwohl detaillierte Syntheserouten und industrielle Produktionsmethoden in der Literatur nicht weit verbreitet sind .
Analyse Chemischer Reaktionen
Cassiaside C unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Reduktion. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Cassiaside C war aufgrund seiner potenziellen therapeutischen Anwendungen Gegenstand zahlreicher wissenschaftlicher Studien. Es wurde gezeigt, dass es die Bildung von fortgeschrittenen Glykierungsendprodukten hemmt, die an diabetischen Komplikationen beteiligt sind . Darüber hinaus wurde festgestellt, dass Cassiaside C die Expression von proinflammatorischen Zytokinen in Makrophagen unterdrückt, was es zu einem potenziellen Kandidaten für die Behandlung chronisch-entzündlicher Erkrankungen macht . Seine antioxidativen Eigenschaften machen es auch in verschiedenen biologischen und medizinischen Anwendungen nützlich .
Wirkmechanismus
Der Wirkmechanismus von Cassiaside C beinhaltet die Herunterregulierung der Glykolyse in Makrophagen. Dies wird durch die Hemmung von Schlüsselenzymen und Signalwegen erreicht, darunter der Hypoxie-induzierbare Faktor 1-alpha, die Pyruvatdehydrogenasekinase 1 und die Lactatdehydrogenase A . Durch die Unterdrückung dieser Pfade reduziert Cassiaside C die Produktion von proinflammatorischen Zytokinen und verstärkt die oxidative Phosphorylierung .
Wirkmechanismus
The mechanism of action of Cassiaside C involves the downregulation of glycolysis in macrophages. This is achieved through the inhibition of key enzymes and signaling pathways, including hypoxia-inducible factor 1-alpha, pyruvate dehydrogenase kinase 1, and lactate dehydrogenase A . By suppressing these pathways, Cassiaside C reduces the production of pro-inflammatory cytokines and enhances oxidative phosphorylation .
Vergleich Mit ähnlichen Verbindungen
Cassiaside C ist unter den Naphthopyronverbindungen einzigartig aufgrund seiner spezifischen inhibitorischen Wirkungen auf fortgeschrittene Glykierungsendprodukte und proinflammatorische Zytokine . Ähnliche Verbindungen sind Cassiaside A und Cassiaside B, die ebenfalls entzündungshemmende und antioxidative Eigenschaften aufweisen, sich aber in ihren spezifischen molekularen Zielen und Pfaden unterscheiden .
Eigenschaften
CAS-Nummer |
17670-86-9 |
|---|---|
Molekularformel |
C19H30O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
methyl 9-(2-propylphenyl)nonanoate |
InChI |
InChI=1S/C19H30O2/c1-3-12-17-14-10-11-15-18(17)13-8-6-4-5-7-9-16-19(20)21-2/h10-11,14-15H,3-9,12-13,16H2,1-2H3 |
InChI-Schlüssel |
ZIPVCEPQSQHCSG-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=CC=C1CCCCCCCCC(=O)OC |
Kanonische SMILES |
CCCC1=CC=CC=C1CCCCCCCCC(=O)OC |
Synonyme |
9-(o-Propylphenyl)nonanoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


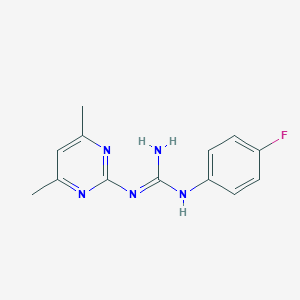
![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)
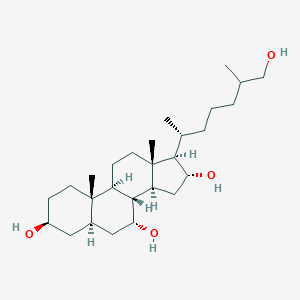
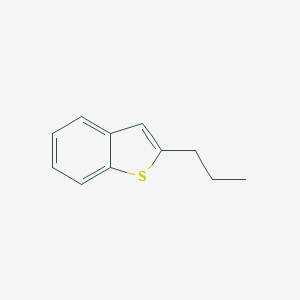
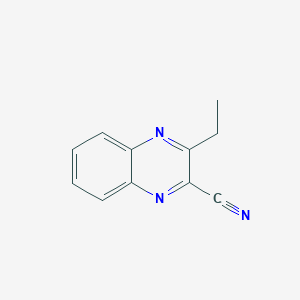
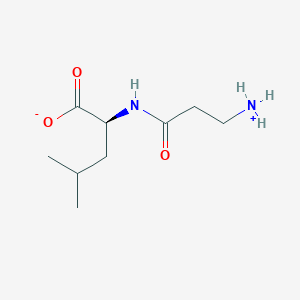


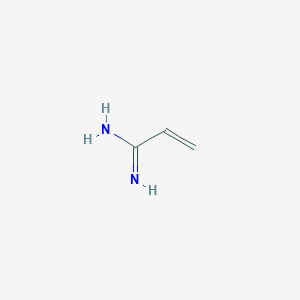
![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)
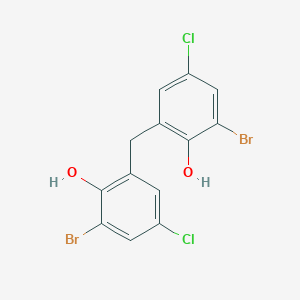
![7,8,9,10-tetrahydrobenzo[a]pyren-10-ol](/img/structure/B99091.png)
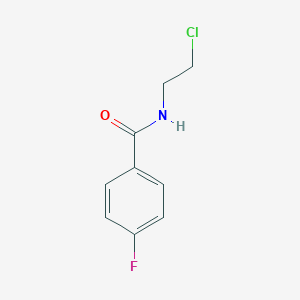
![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)
